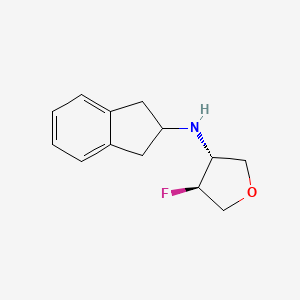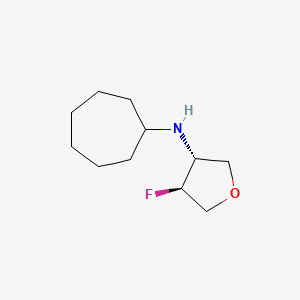
5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester
Overview
Description
5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester (5-Br-2-MeSNA-TBE) is a synthetic compound that is used in a variety of laboratory experiments. It is a versatile molecule that has been used in the synthesis of various molecules, as well as in the study of biological processes.
Scientific Research Applications
5-Br-2-MeSNA-TBE has been used in a variety of scientific research applications. It has been used in the synthesis of other molecules, such as peptides and polymers. It has also been used in the study of various biological processes, such as enzyme kinetics and protein-protein interactions. In addition, it has been used in the study of protein-ligand interactions, in particular those involving G-protein coupled receptors.
Mechanism of Action
The mechanism of action of 5-Br-2-MeSNA-TBE is not fully understood. However, it is thought to interact with proteins in a number of ways. It is believed to interact with proteins through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to interact with enzymes, which can lead to changes in enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2-MeSNA-TBE are not fully understood. However, it is known to have an effect on a variety of biological processes, including enzyme activity, protein-protein interactions, and protein-ligand interactions. In addition, it has been shown to have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
5-Br-2-MeSNA-TBE has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable under a variety of conditions. In addition, it has been shown to interact with proteins in a number of ways, which makes it useful for studying a variety of biological processes.
However, there are also some limitations to using 5-Br-2-MeSNA-TBE in laboratory experiments. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, it is not always easy to obtain pure samples of the compound, which can lead to inaccurate results.
Future Directions
There are a number of potential future directions for 5-Br-2-MeSNA-TBE. One potential direction is the use of the compound in drug discovery and development. It could be used to identify potential drug targets and to study the interactions between drugs and proteins. In addition, it could be used to study the effects of drugs on various biological processes, such as enzyme activity and gene expression.
Another potential direction is the use of the compound in the development of new materials. It could be used to create new polymers and other materials with unique properties. Finally, it could be used to study the interactions between proteins and other molecules, such as carbohydrates and lipids. This could lead to a better understanding of the mechanisms of many diseases.
properties
IUPAC Name |
tert-butyl 5-bromo-2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-11(2,3)15-10(14)8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCQNQDWYZGWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylsulfanyl-nicotinic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485779.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)
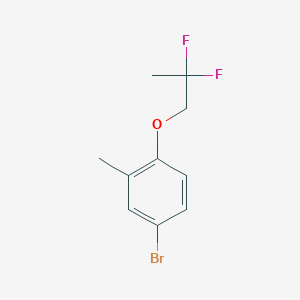
![2-Hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1485782.png)
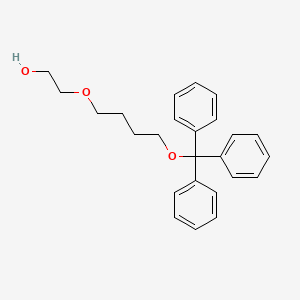
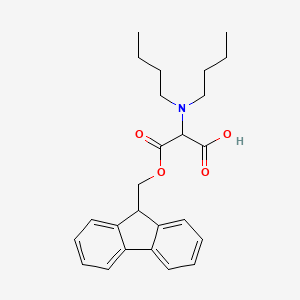
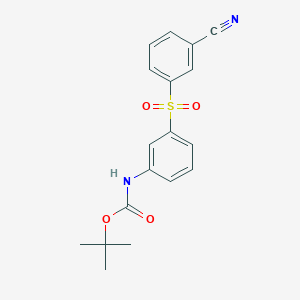
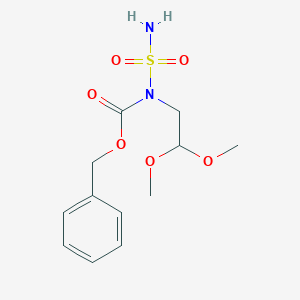
![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)
![2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1485798.png)

